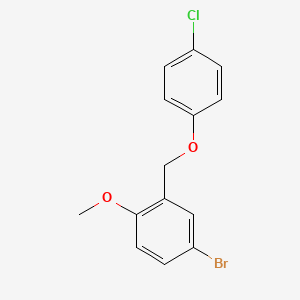

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Description

Properties

IUPAC Name |

4-bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO2/c1-17-14-7-2-11(15)8-10(14)9-18-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLBAPWHXOLIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Executive Summary

This technical guide details the high-fidelity synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene , a specific biaryl ether scaffold often utilized in medicinal chemistry for kinase inhibition and receptor modulation.

The synthesis strategy prioritizes regiocontrol and scalability . Unlike statistical approaches that often yield inseparable isomer mixtures, this protocol employs a convergent Williamson Ether Synthesis coupled with a highly specific radical bromination sequence. A critical technical pivot discussed is the solvent-dependent reactivity of N-Bromosuccinimide (NBS), which allows for the selective functionalization of the benzylic position over the aromatic ring.

Target Molecule Profile

| Feature | Description |

| IUPAC Name | 4-Bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene |

| Core Scaffold | Benzyl phenyl ether (Biaryl ether via methylene bridge) |

| Key Functionality | Aryl Bromide (handle for Suzuki/Buchwald coupling), Aryl Chloride (metabolic stability), Ether Linkage |

| Molecular Weight | ~327.6 g/mol |

Retrosynthetic Analysis

To ensure high purity, the ether linkage is disconnected at the benzylic carbon-oxygen bond. This reveals two stable precursors: a nucleophilic phenol and an electrophilic benzyl halide.

Logic of Disconnection

-

Disconnection: Break the

bond. -

Synthons:

-

Nucleophile: 4-Chlorophenol (Commercially available, inexpensive).

-

Electrophile: 4-Bromo-2-(bromomethyl)-1-methoxybenzene.

-

-

Precursor Origin: The electrophile is derived from 4-Bromo-2-methylanisole via radical bromination.

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the biaryl ether scaffold.[1]

Phase 1: Synthesis of the Electrophile

Objective: Selective bromination of the benzylic methyl group of 4-Bromo-2-methylanisole.

The Regioselectivity Challenge (Expert Insight)

A common pitfall in modifying methylanisoles is the competition between Nuclear Bromination (ring substitution) and Benzylic Bromination (side-chain substitution).

-

Polar Solvents (e.g., Acetonitrile): Favor electrophilic aromatic substitution (Nuclear).

-

Non-Polar Solvents (e.g.,

, PhCF

Protocol Decision: We utilize Benzotrifluoride (PhCF

Experimental Protocol 1.1: Radical Bromination

Reagents:

-

Substrate: 4-Bromo-2-methylanisole (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO)

-

Solvent: Benzotrifluoride (PhCF

) or Cyclohexane (0.5 M concentration)

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with 4-Bromo-2-methylanisole and anhydrous PhCF

under Nitrogen atmosphere. -

Addition: Add NBS (recrystallized) and AIBN.

-

Reaction: Heat the mixture to reflux (approx. 102°C for PhCF

). Irradiate with a visible light source (optional but recommended to accelerate radical initiation) or rely on thermal initiation. -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the benzyl bromide ( -

Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[1]

-

Purification: Concentrate the filtrate. If necessary, purify via rapid filtration through a short silica plug (eluting with Hexanes) to remove residual succinimide.

-

Note: Benzyl bromides are unstable on silica; minimize contact time.

-

Yield Expectation: 75–85% Key Intermediate: 4-Bromo-2-(bromomethyl)-1-methoxybenzene.

Phase 2: The Williamson Coupling

Objective: Coupling of 4-Chlorophenol with the benzyl bromide intermediate.

Mechanistic Rationale

The reaction proceeds via an S

Experimental Protocol 2.1: Ether Synthesis

Reagents:

-

Electrophile: 4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq)

-

Nucleophile: 4-Chlorophenol (1.1 eq)

-

Base:

(anhydrous, granular) (2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

-

Deprotonation: In a reaction vessel, dissolve 4-Chlorophenol in DMF (0.2 M). Add

and stir at room temperature for 30 minutes to generate the phenoxide anion in situ. -

Coupling: Add the benzyl bromide intermediate (dissolved in minimal DMF) dropwise to the phenoxide mixture. Add catalytic KI.

-

Heating:

-

If Acetone: Reflux (56°C) for 6–12 hours.

-

If DMF: Heat to 60°C for 2–4 hours. (Preferred for speed).

-

-

Quench: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

-

Extraction: If oil forms, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Crystallization: Recrystallize the crude solid from Ethanol or Ethanol/Water mixtures to obtain pure crystals.

Process Data & Troubleshooting

| Parameter | Optimal Condition | Consequence of Deviation |

| Stoichiometry | 1.1 eq Phenol : 1.0 eq Bromide | Excess bromide leads to difficult purification; excess phenol is easily washed away with NaOH. |

| Temperature | 60°C (DMF) | >80°C increases risk of polymerization or double-alkylation side products. |

| Water Content | Anhydrous | Water competes as a nucleophile, forming the benzyl alcohol impurity. |

Analytical Validation

To ensure the integrity of the synthesized molecule, the following spectral signatures must be validated.

1H NMR (CDCl , 400 MHz) Predictions

-

3.85 ppm (s, 3H): Methoxy group (

-

5.05 ppm (s, 2H): Benzylic methylene (

- 6.80 – 7.50 ppm (m, 7H): Aromatic protons. Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (Ring A) and the AA'BB' system of the 4-chlorophenoxy ring (Ring B).

Mass Spectrometry (LC-MS)

-

Isotope Pattern: The molecule contains one Bromine (

) and one Chlorine ( -

M+ Pattern: You should observe a distinct "M, M+2, M+4" pattern with relative intensities approximating 3:4:1, confirming the presence of both halogens.

Pathway Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical solvent switch that dictates the success of the synthesis.

Figure 2: Reaction workflow emphasizing the critical solvent choice for regioselective bromination.

References

-

Carreño, M. C., et al. (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." The Journal of Organic Chemistry, 60(16), 5328-5331. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Section 4.6: Synthesis of Ethers. Link

-

BenchChem Protocols. (2025). "Application Notes: Williamson Ether Synthesis with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Phenols." BenchChem Technical Support. Link

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Executive Summary

The analysis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene presents a unique challenge in mass spectrometry due to its mixed halogenated nature and ether linkage stability. This guide moves beyond standard protocols to address the specific physicochemical behavior of this molecule.

Researchers must prioritize Electron Ionization (EI) for structural confirmation due to the diagnostic benzyl-ether cleavage, while Atmospheric Pressure Chemical Ionization (APCI) is recommended for quantitative LC-MS workflows over Electrospray Ionization (ESI), owing to the molecule's low polarity. The defining spectral feature is the 3:4:1 isotopic triplet at the molecular ion cluster, a non-negotiable checkpoint for identity validation.

Part 1: Molecular Profile & Isotopic Fingerprint

Before instrument calibration, the analyst must understand the theoretical mass distribution. This molecule contains one Bromine (

Physicochemical Properties

| Property | Value | Notes |

| Formula | Mixed halogenated ether | |

| Monoisotopic Mass | ~325.971 (using | Base peak for extraction |

| Polarity | Low to Moderate | Lipophilic ether linkage reduces ESI efficiency |

| Key Linkage | Benzyl Phenyl Ether | Primary site of fragmentation (Weakest bond: |

The "3:4:1" Isotopic Rule

Unlike simple organic molecules, the M+ cluster here is complex. The interaction between Br (1:1 abundance) and Cl (3:1 abundance) creates a diagnostic triplet pattern.[1]

-

M+ (m/z ~326): Contains

and -

M+2 (m/z ~328): The statistical "sweet spot." It represents two populations: (

) and ( -

M+4 (m/z ~330): Contains

and

Validation Criterion: In your MS spectrum, the relative intensities must approximate 75% : 100% : 25% (or 3:4:1) . Any significant deviation indicates interference or a different halogen composition.

Part 2: Ionization Strategy (The "Why")

Choosing the wrong source is the most common failure point for this class of compounds.

Why ESI is Risky

Electrospray Ionization (ESI) relies on the formation of ions in solution, typically via protonation

-

Risk: Poor ionization efficiency, high background noise, and reliance on unpredictable adducts (

,

The Solution: EI or APCI

-

GC-MS (EI - 70eV): The Gold Standard for identification. The high-energy electrons force fragmentation at the ether linkage, providing structural proof.

-

LC-MS (APCI): If liquid chromatography is required (e.g., biological matrices), use Atmospheric Pressure Chemical Ionization. The gas-phase ionization mechanism of APCI is superior for neutral, non-polar ethers.

Figure 1: Decision matrix for ionization source selection based on sample state.

Part 3: Fragmentation Mechanics

Understanding the fragmentation is critical for confirming the core structure. Under Electron Ionization (EI), the molecule undergoes a predictable cleavage driven by the stability of the resulting carbocation.

Primary Pathway: Benzyl-Ether Cleavage

The bond between the benzylic carbon and the ether oxygen is the weakest link.

-

Parent Ion:

-

Cleavage: The bond breaks, retaining the charge on the benzyl side due to resonance stabilization (forming a tropylium-like ion).

-

Diagnostic Fragment A (Cation): 4-bromo-1-methoxy-2-methylbenzene cation (

).-

Note: This fragment retains the Bromine atom, so it will show a 1:1 doublet pattern.

-

-

Neutral Loss: The 4-chlorophenoxy radical is lost.

Secondary Pathway: Methyl Radical Loss

A minor pathway involves the loss of the methyl group from the methoxy substituent, often followed by CO loss (common in anisoles).

Figure 2: Mechanistic pathway of benzyl-ether cleavage, the dominant fragmentation mode.

Part 4: Experimental Protocol (GC-MS)

This protocol is designed for the Agilent 5977 or Thermo ISQ series, but is adaptable to any single quadrupole GC-MS.

Sample Preparation[3]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (can cause transesterification in the injector if acidic impurities are present).

-

Concentration: 10 µg/mL (ppm) for Scan mode; 100 ng/mL (ppb) for SIM mode.

Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |

| Mode | Splitless (1 min) | Maximize sensitivity for trace analysis. |

| Column | DB-5ms or Rxi-5Sil MS | Low bleed, non-polar stationary phase matches analyte. |

| Oven Ramp | 60°C (1 min) | Fast ramp prevents peak broadening of high MW ethers. |

| Source Temp | 230°C | Standard EI source temperature. |

| Transfer Line | 280°C | Prevent condensation of the heavy halogenated molecule. |

Data Acquisition

-

Scan Range: m/z 50 – 450.

-

Solvent Delay: 3.5 minutes (Crucial to protect filament).

-

SIM Ions (for Quant): 326 (Target), 328 (Qual 1), 199 (Qual 2 - Fragment).

Part 5: Data Analysis & Validation

To certify the analysis, the following "Self-Validating" checks must be met:

-

Retention Time Match: The analyte should elute in the mid-to-late region of a standard drug-like run (LogP is roughly 4-5).

-

Isotope Ratio Check:

-

Extract ion chromatogram (EIC) for m/z 326, 328, and 330.

-

Verify the peak areas align with the 3:4:1 theoretical distribution.

-

-

Fragment Confirmation:

-

Locate the base peak or major fragment at m/z 199/201 .

-

Ensure this fragment shows a 1:1 isotope ratio (indicative of Br only, Cl has been lost).

-

If m/z 199 is absent: Suspect a different isomer or thermal degradation in the inlet.

-

References

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General grounding on isotopic distributions of Br/Cl).

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3] [Link] (Source for general fragmentation rules of benzyl ethers).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on inductive cleavage mechanisms).

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of APCI vs ESI suitability for non-polar neutrals).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Guide: FT-IR Spectral Analysis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Abstract

This technical guide provides a comprehensive structural elucidation of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for medicinal chemists and analytical scientists, this document details the theoretical and experimental spectral fingerprints required to validate the synthesis of this specific bi-aryl ether scaffold. We explore the vibrational modes of the 1,2,4-trisubstituted anisole core, the para-chlorophenoxy moiety, and the critical ether linkages, establishing a robust protocol for quality control and structural confirmation.

Molecular Architecture & Vibrational Logic

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent vibrational domains. This compound is a diaryl ether derivative possessing two distinct aromatic cores linked by a methylene bridge.

Structural Domains

-

Core A (Anisole Derivative): A benzene ring substituted at position 1 (methoxy), 2 (methylene linker), and 4 (bromine). This creates a 1,2,4-trisubstitution pattern.

-

Core B (Phenol Derivative): A benzene ring substituted at position 1 (ether oxygen) and 4 (chlorine). This creates a 1,4-disubstitution (para) pattern.

-

Linker: A methylene ether group (

).

Visualization of Vibrational Assignments

The following diagram maps the chemical structure to specific IR spectral regions, providing a visual logic for the analysis.

Figure 1: Logical mapping of structural moieties to characteristic IR spectral regions.

Experimental Protocol

Sample Preparation

For aromatic ethers of this molecular weight (~327.6 g/mol ), the compound is typically a crystalline solid. Proper sample preparation is critical to avoid scattering effects (Christiansen effect) which can distort peak shapes.

-

Technique A: Attenuated Total Reflectance (ATR)

-

Instrument: Diamond or ZnSe crystal accessory.[1]

-

Protocol: Place ~2 mg of solid sample on the crystal.[2] Apply high pressure using the anvil to ensure intimate contact.

-

Advantage:[1][3][4][5][6] Non-destructive, requires minimal sample.

-

Note: Peak intensities may vary slightly from transmission spectra due to depth of penetration dependence on wavelength.[1]

-

-

Technique B: KBr Pellet (Transmission)

System Suitability & Background

-

Resolution: Set to

. -

Scans: Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

-

Background: Collect an air background (or pure KBr background) immediately prior to analysis to subtract atmospheric

(

Detailed Spectral Analysis

Region I: C-H Stretching ( )

This region differentiates the aromatic backbone from the aliphatic substituents (methoxy and methylene groups).

| Frequency ( | Assignment | Origin | Structural Insight |

| 3080 – 3030 | Aromatic Rings | Weak to medium intensity. Confirms presence of unsaturated rings. | |

| 2960 – 2920 | Methylene ( | Asymmetric stretch of the linker group. | |

| 2870 – 2835 | Methoxy ( | Symmetric stretch. The band near 2835 is highly characteristic of anisole derivatives [1]. |

Region II: The "Ether Doublet" & Ring Modes ( )

This is the most diagnostic region for this molecule. The presence of two distinct ether linkages (Ar-O-Me and Ar-O-

-

Aromatic Skeletal Vibrations (

):-

Expect sharp pairs of bands around 1590

and 1480 -

The 1480

band is often split due to the asymmetry of the two different rings.

-

-

Ether Stretching (

):-

Asymmetric Stretch (

): A very strong, broad band will appear here. In alkyl-aryl ethers (anisoles), this is due to the -

Symmetric Stretch (

): A strong band associated with the

-

Region III: Fingerprint & Substitution Patterns ( )

This region confirms the positions of the halogens and the substitution pattern of the benzene rings.

-

1,4-Disubstituted Ring (Para-chlorophenoxy):

-

Look for a strong out-of-plane (oop) C-H bending band at 850 – 810

. This is diagnostic for para-substitution (two adjacent hydrogens).

-

-

1,2,4-Trisubstituted Ring (Bromo-methoxy core):

-

This pattern is more complex. Expect two bands: one isolated H (position 3) and two adjacent Hs (positions 5,6).

-

885 – 870

: Isolated H. -

820 – 805

: Two adjacent hydrogens (often overlaps with the para-ring band).

-

-

Carbon-Halogen Stretches:

-

C-Cl Stretch: Typically 800 – 600

. For aryl chlorides, often near 1090 -

C-Br Stretch: Typically 650 – 500

.

-

Diagnostic Logic Flow (Self-Validation)

To ensure the spectrum corresponds to the target molecule and not a precursor, follow this validation logic.

Figure 2: Step-by-step decision tree for spectral validation.

Common Impurities

-

4-Chlorophenol: Broad -OH stretch (

). -

Benzyl Bromide Precursor: Absence of the ether peaks; shifts in the fingerprint region.

Summary of Characteristic Bands

| Functional Group | Mode | Wavenumber ( | Intensity |

| Aromatic C-H | Stretch | 3070 | Weak |

| Alkyl C-H | Stretch | 2940, 2835 | Medium |

| Aromatic Ring | C=C Stretch | 1590, 1485 | Strong |

| Aryl Ether | C-O Asym | 1245 | Very Strong |

| Alkyl Ether | C-O Sym | 1030 | Strong |

| Para-Subst. | C-H Bending | 830 | Strong |

| C-Cl | Stretch | ~1090 / 740 | Medium |

| C-Br | Stretch | ~600 | Medium |

References

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley.[4] Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Standard text for aryl ether assignments).

-

NIST Chemistry WebBook. Infrared Spectra of Anisole and Chlorobenzene derivatives. National Institute of Standards and Technology. Link

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-chloro-1-methoxybenzene (Analogous structure).[8]Link

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-2-methoxy-1-methylbenzene | C8H9BrO | CID 14643080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. 4-Bromo-2-chloro-1-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]

Physical properties (melting point, boiling point, solubility) of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Technical Whitepaper: Physicochemical Profiling & Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Executive Summary This technical guide provides a comprehensive analysis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (CAS: 1285022-19-6), a specialized intermediate often utilized in the synthesis of aryl-ether based pharmaceuticals, particularly in the development of SGLT2 inhibitors and kinase inhibitors.[1] Due to its status as a research chemical, specific experimental physical data is often proprietary.[1] This guide synthesizes available structural data, predicted physicochemical properties, and field-proven synthetic protocols to assist researchers in the characterization and utilization of this compound.[1]

Chemical Identity & Structural Analysis

| Property | Details |

| IUPAC Name | 4-Bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene |

| CAS Number | 1285022-19-6 |

| Molecular Formula | C₁₄H₁₂BrClO₂ |

| Molecular Weight | 327.60 g/mol |

| SMILES | COc1ccc(Br)cc1COc2ccc(Cl)cc2 |

| Structural Class | Diaryl Ether / Benzyl Ether |

Structural Insight: The molecule consists of an anisole (methoxybenzene) core substituted at the 4-position with a bromine atom and at the 2-position with a (4-chlorophenoxy)methyl group.[1][2] The ether linkage (-CH2-O-) introduces flexibility, while the halogen substituents (Br, Cl) provide handles for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1]

Physicochemical Properties

As a specialized intermediate, exact experimental values are often lot-dependent.[1] The following data represents a synthesis of predicted values based on QSAR models and experimental ranges of close structural analogs (e.g., 4-bromo-1-chloro-2-(benzyloxy)benzene).

Table 1: Physical Property Profile

| Property | Experimental Status | Predicted / Typical Range |

| Physical State | Solid (Crystalline Powder) | Off-white to pale yellow solid.[1] |

| Melting Point | Not Reported in Open Lit. | 65 °C – 85 °C (Estimated based on MW and ether flexibility).[1] |

| Boiling Point | Decomposes | ~390 °C (at 760 mmHg).[1] Distillable only under high vacuum (<1 mmHg).[1] |

| Solubility (Water) | Insoluble | < 0.01 mg/mL (Hydrophobic).[1] |

| Solubility (Organic) | Soluble | DMSO (>20 mg/mL), Dichloromethane, Ethyl Acetate, THF.[1] |

| LogP (Lipophilicity) | High | 4.2 – 4.8 (Predicted).[1] |

Senior Scientist Note:

-

Melting Point Variability: Impurities such as the starting material (4-chlorophenol) can significantly depress the melting point, turning the solid into a semi-solid gum.[1] High-purity samples (>98%) typically crystallize well.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic ether position.

Synthetic Pathway & Experimental Protocol

The most robust synthesis involves a Williamson Ether Synthesis coupling a benzyl halide with a phenol.[1] This approach minimizes side reactions compared to Mitsunobu conditions.[1]

Reaction Scheme

-

Conditions:

(Base), Acetone or DMF (Solvent), Reflux.[1]

Step-by-Step Protocol

-

Preparation: In a dry 250 mL round-bottom flask, dissolve 4-chlorophenol (1.0 equiv) in anhydrous Acetone (10 volumes).

-

Activation: Add anhydrous Potassium Carbonate (

) (2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Coupling: Dropwise add a solution of 5-Bromo-2-methoxybenzyl bromide (1.05 equiv) in acetone.

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

Visualization of Workflows

Figure 1: Synthetic Logic & Retrosynthesis

Caption: Retrosynthetic disconnection showing the coupling of the benzyl bromide and phenol fragments via Williamson Ether Synthesis.

Figure 2: Physicochemical Characterization Workflow

Caption: Standard operating procedure for validating the physical properties of the synthesized intermediate.

References

Sources

Chemical stability and storage conditions for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is a substituted diphenyl ether derivative with potential applications in pharmaceutical and materials science research. As with any complex organic molecule, understanding its chemical stability is paramount for ensuring experimental reproducibility, product integrity, and shelf-life. This guide provides a comprehensive analysis of the potential degradation pathways for this compound and outlines best practices for its storage and handling, grounded in fundamental principles of organic chemistry. The protocols and recommendations herein are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for maintaining the purity and integrity of this valuable research chemical.

Molecular Structure and Inherent Stability Considerations

The chemical stability of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is dictated by the interplay of its constituent functional groups. A thorough analysis of its structure reveals several key features that are susceptible to degradation under common laboratory and storage conditions.

-

Ether Linkage (-CH₂-O-Ar): The benzylic ether linkage is the most probable site of hydrolytic cleavage. While generally stable under neutral conditions, it can be susceptible to acid-catalyzed or, to a lesser extent, base-mediated hydrolysis, yielding 4-bromo-2-(hydroxymethyl)-1-methoxybenzene and 4-chlorophenol.

-

Aromatic Halogen Substituents (C-Br and C-Cl): Carbon-halogen bonds on aromatic rings are susceptible to photolytic cleavage upon exposure to ultraviolet (UV) radiation. The carbon-bromine bond is generally more labile and has a lower bond dissociation energy than the carbon-chlorine bond, making it a more likely site for photodegradation.

-

Methoxy Group (-OCH₃): The electron-donating methoxy group activates the benzene ring, making it more susceptible to oxidative degradation. While stable, under harsh acidic conditions (e.g., refluxing with HBr), this group can be cleaved to form a phenol.

-

Benzene Rings: The aromatic systems themselves can be subject to oxidation, particularly when activated by the methoxy substituent. This process can be accelerated by the presence of light, heat, and trace metal impurities.

The interplay of these functional groups dictates the optimal conditions for storage and handling, as degradation is not just possible but probable if the compound is not stored correctly.

Potential Degradation Pathways: A Mechanistic Overview

To ensure the long-term integrity of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, it is crucial to understand the mechanisms by which it can degrade. The following pathways represent the most significant risks.

Hydrolytic Degradation

Hydrolysis of the ether linkage is a primary concern, especially if the compound is exposed to acidic or basic contaminants.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the ether oxygen is protonated, making the benzylic carbon a better leaving group. A subsequent nucleophilic attack by water cleaves the C-O bond. This pathway is particularly relevant if the compound is stored in protic solvents or exposed to acidic vapors.

-

Oxidative Degradation: The electron-rich methoxy-substituted ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, leading to the formation of phenolic and quinone-like impurities.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-halogen bonds.

-

C-Br Bond Cleavage: The C-Br bond is more susceptible to photolysis than the C-Cl bond. This process generates aryl radicals, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products, including debrominated species and polymeric material.

The logical flow of assessing these degradation pathways is crucial for establishing a robust storage protocol.

Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure long-term stability.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. Prevents significant degradation over long-term storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways. Crucial for long-term stability. |

| Light | Amber Glass Vial / Opaque Container | Protects the compound from UV and visible light, preventing the initiation of photolytic C-Br and C-Cl bond cleavage. |

| Moisture | Tightly Sealed Container with Desiccant | Minimizes exposure to atmospheric moisture, thereby reducing the risk of hydrolytic cleavage of the ether linkage. |

| Purity | Store in a pure, solid state | Storing the compound in solution, especially in protic or potentially acidic/basic solvents, can significantly accelerate degradation. |

Handling Procedures

-

Dispensing: Only remove the required amount of material from the main container in a controlled environment (e.g., a glove box or a fume hood with low humidity).

-

Inert Atmosphere Blanketing: Before sealing the container for storage, flush the headspace with an inert gas like argon or nitrogen.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of catalysts (e.g., trace metals) or reagents that could initiate degradation.

The decision-making process for establishing these conditions is a logical progression from identifying risks to implementing controls.

IUPAC name and synonyms for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

An In-depth Technical Guide to 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene. As a novel compound with no readily available literature or CAS registry number, this document serves as a theoretical and practical framework for its synthesis, characterization, and potential applications in the field of drug discovery. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and exploration of new chemical entities based on the diaryl ether or benzyl ether scaffold.

Introduction and Chemical Identity

The compound , 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, is a substituted anisole derivative. Based on the nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name is 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene . A thorough search of chemical databases, including PubChem and CAS registries, reveals no specific entries for this compound, indicating its novelty.

The structure features a central methoxybenzene (anisole) ring substituted with a bromine atom and a 4-chlorophenoxymethyl group. This combination of a halogenated aromatic ether and a benzyl ether linkage suggests potential for interesting biological activity, drawing from the known pharmacophoric properties of these motifs.

Structural Analysis

The core structure consists of two aromatic rings linked by a methylene ether bridge (-CH2-O-). This structural class is of significant interest in medicinal chemistry. The presence of bromo and chloro substituents can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene can be predicted using computational models. These predictions are valuable for understanding its potential behavior in biological systems and for developing analytical methods.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂BrClO₂ |

| Molecular Weight | 327.60 g/mol |

| IUPAC Name | 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene |

| CAS Number | Not Assigned |

| Calculated LogP | 4.8 (approx.) |

| Topological Polar Surface Area | 18.46 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Synthesis Pathway

The most logical and efficient method for the synthesis of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene is the Williamson ether synthesis .[1][2] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, it would entail the reaction of a 4-chlorophenoxide with a suitably functionalized benzyl halide.

The proposed synthesis is a two-step process starting from a commercially available precursor, 4-bromo-2-methylanisole.

Step 1: Benzylic Bromination The first step is the radical bromination of the methyl group of 4-bromo-2-methylanisole to yield 4-bromo-2-(bromomethyl)-1-methoxybenzene. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) and uses N-bromosuccinimide (NBS) as the bromine source.

Step 2: Williamson Ether Synthesis The second step is the reaction of the synthesized benzyl bromide with 4-chlorophenol in the presence of a base to form the final product. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from the benzylic position in an SN2 reaction.[3]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are hypothetical and based on standard procedures for the described reactions. They should be adapted and optimized based on laboratory conditions and in-process monitoring.

Protocol for Step 1: Synthesis of 4-Bromo-2-(bromomethyl)-1-methoxybenzene

-

Reagents and Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methylanisole (1 equivalent).

-

Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

-

Reaction:

-

Heat the mixture to reflux (approximately 77°C for CCl₄).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzylic bromide.

-

Protocol for Step 2: Synthesis of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene

-

Reagents and Setup:

-

In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.

-

Stir the mixture at room temperature for 30 minutes to form the potassium 4-chlorophenoxide.

-

-

Reaction:

-

Add a solution of 4-bromo-2-(bromomethyl)-1-methoxybenzene (1 equivalent) in the same solvent to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting materials.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product.

-

Proposed Methods for Structural Characterization

Once synthesized, the identity and purity of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene must be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm. A singlet for the methoxy group (~3.8 ppm). A singlet for the benzylic methylene protons (~5.0 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon (~56 ppm), and the benzylic methylene carbon (~70 ppm). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (327.60 g/mol ) with a characteristic isotopic pattern for one bromine and one chlorine atom. |

| Infrared (IR) Spectroscopy | C-O-C stretching frequencies for the ether linkages, C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the aromatic rings. |

Potential Applications in Drug Discovery

Substituted diphenyl ethers and related structures are known to exhibit a wide range of biological activities. The structural motifs present in 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene suggest several potential areas of application for researchers.

Antibacterial Agents

Substituted diphenyl ethers have been identified as potent inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway.[4][5][6][7] This pathway is a validated target for the development of novel antibacterial drugs. The title compound, with its halogenated phenyl rings, could be investigated for its inhibitory activity against FabI in various pathogenic bacteria.

Signaling Pathway Diagram

Caption: Inhibition of the bacterial FASII pathway by targeting FabI.

Conclusion

While 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene is not a commercially available or previously described compound, this guide provides a robust theoretical framework for its synthesis and characterization. The proposed Williamson ether synthesis route is a reliable and well-established method for constructing the key ether linkage. The structural features of this molecule make it an intriguing candidate for screening in antibacterial drug discovery programs, particularly as an inhibitor of the FabI enzyme. This guide serves as a starting point for researchers to explore the chemistry and potential biological activity of this novel compound.

References

-

England, K., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061.[4][6][7]

-

PubChem. (n.d.). 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene. Retrieved February 19, 2026, from [Link].[8]

-

Matrix Fine Chemicals. (n.d.). 4-BROMO-2-CHLORO-1-METHOXYBENZENE | CAS 60633-25-2. Retrieved February 19, 2026, from [Link].[9]

-

Butt, A. M., et al. (2014). Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei. Antimicrobial Agents and Chemotherapy, 58(3), 1646-1651.[5]

-

England, K., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061.[6][7]

-

Sacred Heart University Research Portal. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Retrieved February 19, 2026, from [Link].[10]

-

Khorasani, A. R., & Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815.[11]

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link].[12]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link].[1]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link].[3]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 19, 2026, from [Link].[2]

-

Lehmler, H. J., & Parkin, S. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. Retrieved February 19, 2026, from [Link].[13]

-

Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 5), 653-657.[14][15]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 4-BROMO-2-CHLORO-1-METHOXYBENZENE | CAS 60633-25-2 [matrix-fine-chemicals.com]

- 10. sacredheart.elsevierpure.com [sacredheart.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene and Related Halogenated Aryl Ethers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Understanding the Compound Class

Halogenated aryl ethers represent a significant class of compounds in medicinal chemistry and materials science, frequently employed as building blocks in the synthesis of complex molecules. The presence of halogen atoms and ether linkages imparts specific physicochemical properties that are valuable in drug design and other applications. However, these structural motifs also necessitate a cautious and informed approach to their handling due to potential toxicological and reactivity hazards. This guide provides a framework for the safe utilization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene and related compounds, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. While specific toxicological data for the target compound is scarce, analysis of related structures indicates several key areas of concern.

Toxicological Profile (Inferred)

Based on data for analogous compounds, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is anticipated to exhibit the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

It is crucial to handle this compound with the assumption that it possesses these properties until empirical data proves otherwise.

Physicochemical Hazards

Halogenated aromatic compounds can be combustible and may produce hazardous decomposition products upon heating, such as carbon monoxide, hydrogen chloride, and hydrogen bromide.[1] While not anticipated to be highly flammable, appropriate precautions should be taken to avoid ignition sources.

GHS Hazard Classification (Predicted)

A predicted GHS classification based on available data for similar compounds is presented below.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile or polyvinyl alcohol (PVA) gloves are generally suitable for splash protection with ethers; however, for prolonged contact or immersion, a thicker, reusable glove should be used.[6] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

-

Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling

-

Avoid Contact: Minimize all contact with the substance. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][2][7] Contaminated clothing should be removed and washed before reuse.[1][2]

-

Static Discharge: For procedures involving the transfer of powders, take precautionary measures against static discharge.

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8][9]

-

Incompatibilities: Keep away from strong oxidizing agents.[1][8]

-

Ignition Sources: Store away from heat, sparks, open flames, and hot surfaces.[2][8]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][2][4][7][8]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][7] If skin irritation occurs, seek medical advice.[2][3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3][7] If eye irritation persists, get medical attention.[3][7][8]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][3][7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing vapors, mist, or gas.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1] Prevent the material from entering drains or watercourses.[1]

Experimental Workflow: A Logical Approach to Safe Synthesis

The following diagram illustrates a logical workflow for the safe handling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene from receipt to disposal.

Caption: A logical workflow for the safe handling of halogenated aryl ethers.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities is a shared responsibility. While this guide provides a comprehensive overview of the potential hazards and safe handling practices for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene based on the best available information, it is not a substitute for professional judgment and a rigorous, ongoing commitment to safety. By fostering a culture of awareness, preparedness, and continuous learning, the research community can continue to innovate while prioritizing the well-being of its members.

References

-

4-Bromo-2-chloro-1-methoxybenzene | CAS#:50638-47-6 | Chemsrc. (n.d.). Retrieved February 15, 2024, from [Link]

-

4-BROMO-2-CHLORO-1-METHOXYBENZENE | CAS 60633-25-2 - Matrix Fine Chemicals. (n.d.). Retrieved February 15, 2024, from [Link]

-

4 - Safety data sheet. (2023, September 13). Retrieved February 15, 2024, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved February 15, 2024, from [Link]

-

4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

-

Halogenated ether - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

-

1-Bromo-4-methoxybenzene - ChemBK. (n.d.). Retrieved February 15, 2024, from [Link]

-

SAFETY DATA SHEET - Lab Alley. (2023, September 1). Retrieved February 15, 2024, from [Link]

-

4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

-

2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

-

Ethers - Handling and control of exposure - Web pdf template. (2010, July 19). Retrieved February 15, 2024, from [Link]

Sources

- 1. 4-Bromo-2-chloro-1-methoxybenzene | CAS#:50638-47-6 | Chemsrc [chemsrc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fr [fishersci.fr]

Thermogravimetric analysis (TGA) of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Thermogravimetric Analysis (TGA) to characterize the thermal stability and decomposition profile of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. This molecule, with its complex arrangement of aromatic rings, an ether linkage, and multiple halogen substituents, presents a unique thermal degradation profile. This document moves beyond a standard protocol, offering in-depth scientific justification for experimental choices, a predictive analysis of the decomposition mechanism, and a detailed methodology for acquiring and interpreting high-integrity TGA data. The guide is structured to empower users to not only perform the analysis but also to understand the underlying chemical principles governing the thermal behavior of this and similar halogenated aromatic ether compounds.

Introduction to the Thermal Characterization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is a halogenated aromatic ether. The thermal stability of such molecules is a critical parameter in pharmaceutical development and materials science, influencing storage conditions, shelf-life, and processing parameters. The presence of bromine and chlorine atoms, an ether linkage, and methoxy group on the benzene rings suggests a multi-stage thermal decomposition process.

Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] For a compound like 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, TGA provides invaluable data on:

-

Thermal Stability: Determining the temperature at which the material begins to degrade.

-

Decomposition Kinetics: Understanding the rate and energy associated with decomposition.

-

Material Composition: Quantifying the mass loss at different stages, which can correspond to the loss of specific functional groups.

This guide will provide a theoretical and practical foundation for conducting a thorough TGA investigation of this compound.

Fundamentals of Thermogravimetric Analysis (TGA)

TGA is a cornerstone of thermal analysis used to characterize a wide range of materials.[3] The technique yields a continuous plot of mass change versus temperature, known as a TGA curve.

Core Instrumentation

A modern TGA instrument consists of several key components:[1]

-

High-Precision Balance: A sensitive microbalance capable of detecting mass changes in the microgram range.

-

Furnace: A programmable furnace that heats the sample according to a defined temperature profile.

-

Purge Gas System: A system to control the atmosphere around the sample, typically using an inert gas like nitrogen to study thermal decomposition or a reactive gas like air to study oxidative stability.

-

Temperature Sensor: A thermocouple placed close to the sample to ensure accurate temperature measurement.

The TGA Curve and Its Derivative (DTG)

The primary output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss versus temperature. The DTG curve is particularly useful for identifying the temperature at which the rate of decomposition is maximal (T_peak) and for resolving overlapping decomposition events.[1]

Predicted Thermal Decomposition Profile

While specific experimental data for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is not available in the public domain, a decomposition pathway can be predicted based on fundamental chemical principles and data from similar structures. The thermal stability is dictated by the bond dissociation energies within the molecule.

-

Initial Decomposition (Weakest Link): The C-O ether bond of the phenoxymethyl bridge is expected to be the most labile linkage in the structure. Cleavage at this site would represent the initial major mass loss event. Aromatic ethers often undergo decomposition via cleavage of the ether bond.

-

Secondary Decomposition Events: Following the initial fragmentation, subsequent decomposition at higher temperatures would likely involve the cleavage of the C-Br and C-Cl bonds from the aromatic rings. Generally, the C-Br bond is weaker than the C-Cl bond and would be expected to cleave at a lower temperature.

-

Role of Halogens: During thermal degradation, halogenated polymers and molecules release halogen radicals (e.g., Br•, Cl•).[4] These radicals can act as flame retardants by scavenging high-energy radicals in the gas phase, which can influence the overall decomposition profile, particularly in an oxidative atmosphere.[4] The effectiveness of halogens as flame inhibitors follows the trend F < Cl < Br < I.[4]

-

Final Stage: At very high temperatures, the remaining aromatic backbone would likely undergo charring and eventual combustion/volatilization, leaving a small amount of carbonaceous residue.

Based on this analysis, a multi-step decomposition is anticipated, which will be reflected in the TGA and DTG curves.

A Self-Validating Experimental Protocol for TGA

This protocol is designed to be a self-validating system, where the justification for each parameter ensures the generation of reliable and reproducible data.

Sample Preparation: The Foundation of Accuracy

The validity of a TGA measurement is critically dependent on the quality of the sample.

-

Step 1: Ensure Homogeneity. The small sample size used in TGA (typically 5-10 mg) must be perfectly representative of the entire batch.[5] If the sample is a crystalline solid, gently grind it in an agate mortar and pestle to a fine, uniform powder. This minimizes heat and mass transfer limitations within the sample.

-

Step 2: Drying. Dry the sample under a vacuum at a temperature well below its melting or decomposition point to remove any residual solvent or adsorbed moisture, which would otherwise cause an initial, non-representative mass loss.

-

Step 3: Weighing. Tare a clean, empty TGA pan (alumina or platinum is recommended for high-temperature analysis) on the microbalance.[2] Carefully place 5-10 mg of the prepared sample into the pan, ensuring it is spread thinly and evenly across the bottom. Record the exact initial mass.

Instrumental Setup and Workflow

The following workflow provides a logical sequence for a standard TGA experiment.

Caption: TGA Experimental and Analysis Workflow.

TGA Experimental Parameters and Justification

The choice of experimental parameters is critical and must be tailored to the sample and the goals of the analysis.

| Parameter | Recommended Value | Justification / Rationale |

| Sample Mass | 5 – 10 mg | Sufficient to be representative while minimizing thermal gradients within the sample, ensuring uniform heating.[5] |

| Sample Pan | Alumina (Al₂O₃) or Platinum (Pt) | Inert at high temperatures and will not react with the sample or its degradation products. Alumina is a cost-effective choice for most organic materials.[5] |

| Atmosphere | Nitrogen (N₂) | An inert atmosphere is crucial for studying the inherent thermal stability and decomposition, preventing oxidative side reactions that would occur in air. |

| Flow Rate | 50 – 100 mL/min | A consistent flow rate efficiently removes volatile decomposition products from the furnace, preventing secondary reactions and ensuring accurate mass readings.[6] |

| Temperature Range | 30°C to 800°C | This range covers the initial baseline, the expected decomposition of the organic molecule, and the final residue analysis. |

| Heating Rate (β) | 10 °C/min | A common rate that provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely spaced thermal events, while faster rates can shift decomposition to higher temperatures. |

| Isothermal Start | 5 minutes at 30°C | Ensures the sample and furnace have reached thermal equilibrium before the temperature ramp begins, providing a stable initial mass baseline. |

Data Interpretation and Expected Results

The TGA and DTG curves will provide a quantitative measure of the thermal events predicted in Section 3.0.

Analysis of the TGA/DTG Curves

-

T_onset (Onset Temperature of Decomposition): This is the temperature at which a significant deviation from the baseline mass is first observed. It is a primary indicator of the material's thermal stability.

-

Decomposition Steps: The TGA curve will show one or more distinct steps, each corresponding to a mass loss event. The percentage of mass lost in each step can be correlated with the loss of specific molecular fragments.

-

T_peak (Peak Decomposition Temperature): The peak maximum in the DTG curve indicates the temperature at which the rate of mass loss is greatest for a specific decomposition step.

-

Residue: The final mass remaining at the end of the experiment, which indicates the amount of non-volatile char or inorganic material formed.

Hypothetical Data Summary

Based on the predicted decomposition pathway, the following table summarizes the expected quantitative data from the TGA of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

| Thermal Event | Predicted Temp. Range (°C) | T_peak (°C) (from DTG) | Predicted Mass Loss (%) | Corresponding Molecular Fragment Lost |

| Step 1 | 250 - 350 | ~320 | ~40-50% | Cleavage of the ether linkage and loss of the chlorophenoxy or related fragments. |

| Step 2 | 350 - 500 | ~430 | ~25-30% | Loss of Bromine (as HBr or Br•). |

| Step 3 | 500 - 650 | ~580 | ~10-15% | Loss of Chlorine (as HCl or Cl•) and methoxy group degradation. |

| Residue | > 650°C | N/A | ~5-15% | Carbonaceous char. |

Note: These values are predictive and serve as a guide for interpreting actual experimental data. The exact temperatures and mass losses will depend on the precise decomposition mechanism and experimental conditions.

Advanced Analytical Horizons

For a more profound understanding, TGA can be coupled with other techniques.

Evolved Gas Analysis (EGA)

To definitively identify the volatile products released during each decomposition step, the TGA instrument can be interfaced with a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).[3][7] This provides real-time chemical analysis of the evolved gases, allowing for the confirmation of the proposed decomposition mechanism (e.g., detecting HBr, HCl, or phenol).

Kinetic Analysis

The data from TGA experiments performed at multiple heating rates can be used to calculate the kinetic parameters of decomposition, such as the activation energy (Ea), using models like the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods.[8] This provides quantitative insight into the energy barrier for the degradation reaction.

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal properties of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. By following a well-justified experimental protocol and applying a systematic approach to data interpretation, researchers can obtain high-quality, reliable data on the thermal stability and decomposition pathway of this complex molecule. This guide provides the necessary framework, from sample preparation to advanced analysis, to unlock a comprehensive understanding of its thermal behavior, supporting its safe and effective application in research and development.

References

-

Purdue University College of Science. Thermogravimetric Analysis. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Mettler Toledo. Thermal Analysis of Organic Compounds. [Link]

-

PubChem, National Center for Biotechnology Information. 4-Bromo-2-methoxy-1-methylbenzene. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) and 1st derivative DTG of (a) Pt(CO)2Cl2 and (b) Pt(CO)2Br2. [Link]

-

Torontech. TGA Sample Preparation: A Complete Guide. [Link]

-

MDPI. Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. [Link]

-

PubChem, National Center for Biotechnology Information. 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene. [Link]

-

International Journal of Engineering Research & Technology. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear. [Link]

-

International Journal of Engineering and Scientific Research. TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. [Link]

-

MDPI. Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. [Link]

-

PubMed, National Library of Medicine. Degradation of halogenated aromatic compounds. [Link]

-

AZoM. Thermal Analysis of Organic Compounds. [Link]

-

ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. [Link]

-

ResearchGate. (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

-

ResearchGate. Thermal decomposition kinetics of some aromatic azomonoethers. [Link]

-

NASA Technical Reports Server. Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. [Link]

-

MDPI. Thermogravimetric Assessment of Biomass: Unravelling Kinetic, Chemical Composition and Combustion Profiles. [Link]

Sources

A Technical Guide to the Prospective Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Abstract

This technical guide addresses the discovery and first reported synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. Following a comprehensive review of the existing chemical literature and commercial databases, it has been determined that this compound has not been previously synthesized or characterized. Consequently, this document outlines a novel, proposed synthetic pathway for its inaugural preparation. The proposed synthesis is grounded in well-established, high-yielding synthetic methodologies, ensuring a robust and reproducible protocol suitable for implementation in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed experimental protocol, mechanistic insights, and a framework for the potential applications of this new chemical entity.

Introduction: The Rationale for a Novel Aryl Ether

Halogenated aromatic ethers are a class of compounds that feature prominently in medicinal chemistry and materials science. The specific arrangement of bromo, chloro, and methoxy substituents on a phenoxymethyl-anisole scaffold, as in the target molecule 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, presents a unique electronic and steric profile. Such compounds can serve as valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of halogen atoms allows for subsequent functionalization through various cross-coupling reactions, while the ether linkage provides a stable, yet potentially cleavable, connection. The methoxy group can also influence the molecule's solubility and metabolic stability. This guide, therefore, details a proposed first synthesis of this previously unreported compound.

Proposed Synthetic Pathway: A Two-Step Approach

A two-step synthetic route is proposed, commencing with the commercially available starting material, 4-bromo-2-methylanisole. The synthesis involves a free-radical benzylic bromination followed by a Williamson ether synthesis.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(bromomethyl)-1-methoxybenzene

This initial step involves the selective bromination of the benzylic methyl group of 4-bromo-2-methylanisole using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator.

Protocol:

-

To a solution of 4-bromo-2-methylanisole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile, add N-bromosuccinimide (1.1 eq.).

-

Add a catalytic amount of AIBN (0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-2-(bromomethyl)-1-methoxybenzene.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic substitution.

-

AIBN as Radical Initiator: AIBN is a common and reliable radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.

-

Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction due to its inertness and ability to dissolve the reactants. Acetonitrile can be a suitable alternative.

Step 2: Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene via Williamson Ether Synthesis

The final step is a classic Williamson ether synthesis, where the benzylic bromide intermediate reacts with 4-chlorophenol in the presence of a weak base to form the desired ether linkage.[1][2][3]

Protocol:

-

To a solution of 4-chlorophenol (1.0 eq.) in acetone or acetonitrile, add potassium carbonate (K2CO3) (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Add a solution of 4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq.) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

Causality of Experimental Choices:

-

Potassium Carbonate as Base: K2CO3 is a mild and effective base for deprotonating the phenol without causing side reactions.

-

Solvent Choice: Acetone and acetonitrile are polar aprotic solvents that are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the SN2 reaction.

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Abstract & Strategic Overview

This application note details the optimization and execution of a Buchwald-Hartwig cross-coupling reaction on 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene .

The Challenge: This substrate presents a dual-halide motif (aryl bromide and aryl chloride) on a scaffold containing a strong electron-donating group (EDG, -OMe).

-

Chemoselectivity: The primary objective is to exclusively aminate the C4-bromide without touching the distal aryl chloride, which serves as a handle for subsequent elaboration.

-

Electronic Deactivation: The C1-methoxy group (para to the bromide) increases electron density at the reaction center, potentially slowing the oxidative addition step compared to electron-neutral substrates.

The Solution: We utilize a Third-Generation Buchwald Precatalyst system (RuPhos Pd G4) . RuPhos is selected for its exceptional ability to facilitate oxidative addition into electron-rich aryl bromides while maintaining high selectivity against aryl chlorides at moderate temperatures.

Substrate Analysis & Retrosynthetic Logic

Structural Deconstruction

The substrate is an anisole derivative with a bulky ether side chain.

-

Site A (Target): C4-Bromide. Bond Dissociation Energy (BDE) ~81 kcal/mol. Located on an electron-rich ring (deactivated).

-

Site B (Spectator): Para-Chlorophenoxy moiety. BDE ~96 kcal/mol. Less reactive towards Pd(0), but can participate if highly active ligands (e.g., BrettPhos) or high temperatures (>110°C) are used.

Mechanistic Pathway & Selectivity

The catalytic cycle relies on the kinetic difference in oxidative addition (OA). The rate of OA for Ar-Br is significantly faster than Ar-Cl. By using a bulky, electron-rich phosphine ligand like RuPhos , we accelerate the OA into the deactivated Ar-Br bond. The steric bulk of RuPhos also destabilizes the Pd(II) intermediate, facilitating reductive elimination, which is crucial for electron-rich substrates.

Figure 1: Catalytic cycle highlighting the oxidative addition selectivity checkpoint.

Experimental Protocol

Materials & Reagents Table